N-(3-acetamidophenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
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Description
N-(3-acetamidophenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C22H22N4O4S2 and its molecular weight is 470.56. The purity is usually 95%.
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Scientific Research Applications
Crystal Structures and Synthesis
- The compound has been analyzed for its crystal structure, providing insights into its molecular configuration and potential interactions with other compounds (Galushchinskiy, Slepukhin, & Obydennov, 2017).
COX Inhibitory Activity
- Some derivatives of this compound have shown significant inhibitory activity on the COX-2 enzyme, which is relevant in the context of inflammation and pain management (Ertas et al., 2022).
Optoelectronic Properties
- Research into thiazole-based derivatives, including this compound, has shown promising optoelectronic properties, making them potential candidates for applications in electronics and photonics (Camurlu & Guven, 2015).
Anticancer Properties
- Some derivatives have been investigated for their potential anticancer properties, particularly in targeting specific cancer cell lines (Yushyn, Holota, & Lesyk, 2022).
Antimicrobial Activities
- Studies have also explored the antimicrobial properties of derivatives of this compound, highlighting its potential use in combating various bacterial and fungal infections (Saravanan et al., 2010).
Antioxidant and Anti-inflammatory Properties
- Research has identified that certain derivatives exhibit significant antioxidant and anti-inflammatory activities, which could be beneficial in various therapeutic applications (Koppireddi et al., 2013).
Agonistic Activity on β3-Adrenergic Receptor
- Derivatives have been evaluated for their potential as agonists for the β3-adrenergic receptor, which is relevant for treating obesity and type 2 diabetes (Maruyama et al., 2012).
Antiviral Activities
- Investigations into thiazolidinone derivatives, including this compound, have revealed selective inhibition of certain viral strains, offering insights into potential antiviral therapies (Havrylyuk et al., 2013).
Synthesis for Industrial Applications
- The compound has been synthesized for its potential use in the production of azo disperse dyes, indicating its relevance in industrial applications (Zhang Qun-feng, 2008).
PET Tracer Synthesis
- Carbon-11-labeled derivatives of this compound have been synthesized as potential PET tracers for imaging specific enzymes, contributing to advancements in medical imaging (Gao, Wang, & Zheng, 2016).
Binding Affinity and Selectivity for Human Adenosine A3 Receptors
- Studies have explored the binding affinity and selectivity of certain derivatives for human adenosine A3 receptors, indicating potential applications in neuropharmacology (Jung et al., 2004).
Synthesis and Anticancer Evaluation
- The synthesis and evaluation of thiazole derivatives, including this compound, for their anticancer properties have been a focus of research, highlighting their potential in cancer treatment (Yurttaş et al., 2015).
Antifibrotic and Anticancer Action
- Amino(imino)thiazolidinone derivatives, related to this compound, have been synthesized and evaluated for their antifibrotic and anticancer activities, suggesting their therapeutic potential (Kaminskyy et al., 2016).
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S2/c1-14(27)23-16-4-3-5-17(10-16)25-20(28)11-18-12-31-22(26-18)32-13-21(29)24-15-6-8-19(30-2)9-7-15/h3-10,12H,11,13H2,1-2H3,(H,23,27)(H,24,29)(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWQDLYHYUTQRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.